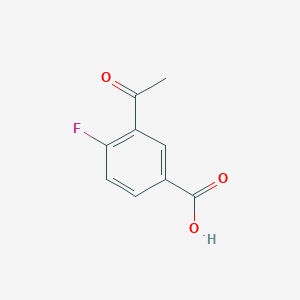

3-Acetyl-4-fluorobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

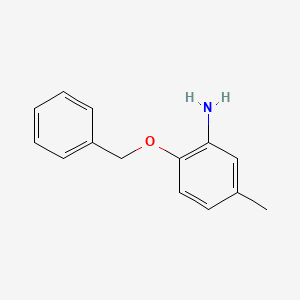

3-Acetyl-4-fluorobenzoic acid (AFBA) is a compound widely used in various fields of research and industry due to its diverse physical, chemical, and biological properties. It is a white to light yellow crystal powder that poses a significantly acidic nature . It is used as an intermediate in organic synthesis and pharmaceutical intermediates .

Synthesis Analysis

The synthesis of 3-Acetyl-4-fluorobenzoic acid and its derivatives has been reported in several studies . For instance, one study describes the synthesis of various 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles from aryl substituted hydrazones of 4-fluorobenzoic acid hydrazide .Molecular Structure Analysis

The molecular formula of 3-Acetyl-4-fluorobenzoic acid is C9H7FO3 and its molecular weight is 182.15 g/mol. The structure of similar compounds like 4-Fluorobenzoic acid and 3-Cyano-4-fluorobenzoic acid have been analyzed in several studies .Chemical Reactions Analysis

The chemical reactions involving 3-Acetyl-4-fluorobenzoic acid and its derivatives have been studied in the context of various chemical processes . For example, one study discusses the Brønsted acid catalyzed formal [4 + 4]-, [4 + 3]-, and [4 + 2]-cycloadditions of donor–acceptor cyclobutenes, cyclopropenes, and siloxyalkynes with benzopyrylium ions .Physical And Chemical Properties Analysis

3-Acetyl-4-fluorobenzoic acid is a white to light yellow crystal powder . Its molecular formula is C9H7FO3 and its molecular weight is 182.15 g/mol. More detailed physical and chemical properties can be found in studies on similar compounds like 4-Fluorobenzoic acid .Wissenschaftliche Forschungsanwendungen

Precursor for Agrochemical Products

Fluoro- and chloro-substituted benzoic acid derivatives, such as 3-Acetyl-4-fluorobenzoic acid, have been shown to exhibit relevant practical applications, namely as precursors of agrochemical products . These compounds can be used in the synthesis of various pesticides and herbicides.

Precursor for Pharmaceutical Products

These compounds also serve as precursors for pharmaceutical products . They can be used in the synthesis of a wide range of drugs, including anti-inflammatory, analgesic, and antibiotic medications.

Food Additives

Another application of these compounds is in the food industry, where they can be used as food additives . They can serve as preservatives, flavor enhancers, or even colorants.

Dyes

The compounds can also be used in the production of dyes . The specific properties of these compounds can result in dyes with unique colors and properties.

Mosquito Larvae Control

Specifically, 3-Acetyl-4-fluorobenzoic acid has been tested for its ability to stop mosquito biting and kill larvae of Ae. aegypti mosquitoes . This could be a significant contribution to the control of mosquito-borne diseases.

Research and Development

In the field of research and development, these compounds are often used in laboratories for various experiments and analyses . They can be used in the development of new materials, in testing hypotheses, or in studying chemical reactions.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-acetyl-4-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-4H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQMOHIQAIRPQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-4-fluorobenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1291528.png)

![Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate](/img/structure/B1291531.png)

![Bicyclo[2.2.2]octane-1,4-diamine](/img/structure/B1291542.png)